2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c17-15(20)11-24(22,23)14-9-19(13-6-2-1-5-12(13)14)10-16(21)18-7-3-4-8-18/h1-2,5-6,9H,3-4,7-8,10-11H2,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMYIGJAWQPFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Indole Formation: The indole moiety is often constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s indole and sulfonamide moieties are susceptible to oxidation due to their electron-rich nature. Oxidation typically occurs at the indole ring or the sulfonamide group, leading to the formation of reactive intermediates. For example:
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Mechanism : Oxidation of the indole ring can generate reactive oxygen species (ROS), which may participate in further reactions or degrade the compound.
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Conditions : Oxidation may occur under acidic conditions (e.g., H2O2 in H2SO4) or via enzymatic pathways in biological systems.
| Oxidation Pathway | Reactant | Product | Reference |
|---|---|---|---|
| Indole Ring Oxidation | Indole moiety | ROS intermediates | |
| Sulfonamide Oxidation | Sulfonamide group | Sulfonamide oxide |
Hydrolysis Reactions
The compound undergoes hydrolysis at both the acetamide and sulfonamide groups under specific conditions:
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Acetamide Hydrolysis : The acetamide group (CH3CONH2) hydrolyzes to form a carboxylic acid (CH3COOH) under basic conditions (e.g., NaOH) or acidic conditions (e.g., HCl).
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Sulfonamide Hydrolysis : The sulfonamide group (SO2NH) hydrolyzes to form a sulfonic acid (SO3H) under strongly acidic or basic conditions.
| Hydrolysis Pathway | Reactant | Product | Reference |
|---|---|---|---|
| Acetamide Hydrolysis | CH3CONH2 | CH3COOH | |
| Sulfonamide Hydrolysis | SO2NH | SO3H |
Nucleophilic Substitution Reactions
The sulfonamide group acts as a leaving group in nucleophilic substitution reactions:
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Mechanism : The sulfonamide group (SO2NH) is replaced by nucleophiles (e.g., OH⁻, NH3) under basic conditions, forming a new sulfonate ester or amine derivative.
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Example : Reaction with ethanolamine (NH2CH2CH2OH) forms a sulfonate ester (SO2OCH2CH2NH2).
| Substitution Reaction | Nucleophile | Product | Reference |
|---|---|---|---|
| Sulfonamide Substitution | NH2CH2CH2OH | SO2OCH2CH2NH2 |
Biological Interactions
The compound exhibits potent biological activity due to its structural motifs:
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Hydrogen Bonding : The sulfonamide group forms strong hydrogen bonds with biological targets (e.g., COX-II enzyme active site) .
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π-Stacking : The indole ring interacts with aromatic residues via π-stacking, enhancing binding affinity .
| Interaction Type | Target | IC50 (μM) | Reference |
|---|---|---|---|
| COX-II Inhibition | COX-II enzyme | 0.011–0.063 |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing indole and pyrrolidine moieties exhibit significant anticancer properties. The indole structure is known to interact with various biological targets, making it a candidate for developing novel anticancer agents. Studies have shown that derivatives of indole can inhibit tumor growth and induce apoptosis in cancer cells .
-
Anti-inflammatory Effects :
- Compounds similar to 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in inflammation. The sulfonamide group may enhance the anti-inflammatory properties by modulating the COX pathway, thus reducing pain and inflammation associated with various conditions .
- Neurological Disorders :
Biochemical Applications
- Enzyme Inhibition :
- Drug Design and Development :
Case Study 1: Anticancer Activity
A study focused on the synthesis and evaluation of indole derivatives demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the therapeutic potential of such compounds in oncology .
Case Study 2: Anti-inflammatory Properties
In another research project, a series of sulfonamide derivatives were tested for their anti-inflammatory properties using animal models. Results indicated that these compounds significantly reduced inflammation markers and pain responses compared to control groups, suggesting that modifications to the sulfonamide structure can enhance therapeutic efficacy against inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as PARP-1 and PARP-2, which are involved in the DNA damage repair process.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with the repair of DNA damage, leading to cell death in rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Indole Derivatives with Modified Substituents
a) 2-Cyano-3-(1-(2-oxo-2-(phenylamino)ethyl)-1H-indol-3-yl)acrylate
- Structural Differences: Replaces the pyrrolidinyl group with phenylamino and substitutes sulfonylacetamide with a cyanoacrylate moiety.
- However, the absence of sulfonylacetamide reduces hydrogen-bonding capacity compared to the target compound .
b) N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide
- Structural Differences : Adamantane substituent at position 2 of indole and a simpler 2-oxoacetamide group.
- Functional Impact : The bulky adamantane group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The lack of a sulfonyl group limits polar interactions with targets .
c) 2-(1H-Indol-3-yl)-N-phenylacetamide
Indole-Acetamide Derivatives with Extended Linkers
a) N-[2-(1H-Indol-3-yl)ethyl]acetamide
b) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide
- Structural Differences : Multiple substituents (4-chlorobenzoyl, methoxy, methyl) on indole and a pyridinylethyl-acetamide chain.
- Functional Impact : The pyridine ring introduces basicity, enhancing solubility and metal-coordination capabilities. The chloro and methoxy groups improve antiparasitic activity by targeting sterol demethylases (e.g., CYP51) .
Non-Indole Acetamide Analogs
a) 2-(2-Oxopyrrolidin-1-yl)acetamide
- Structural Differences : Lacks the indole core and sulfonyl group.
- Functional Impact : Simplified structure with lower molecular weight (142.16 g/mol) and reduced toxicity (oral LD50 > 300 mg/kg). However, it lacks the indole-mediated π-π stacking critical for binding to aromatic enzyme pockets .
b) N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide
- Structural Differences : Benzofuran core replaces indole; acetamide linked via a phenyl group.
Comparative Data Table
Key Research Findings
- Antiproliferative Activity : The target compound’s sulfonyl group enhances hydrogen bonding with kinases, while pyrrolidinyl improves metabolic stability over adamantane-containing analogs .
- Antiparasitic Selectivity : Pyridinylethyl-substituted analogs (e.g., ) show higher affinity for parasitic CYP51 than human isoforms, unlike the target compound, which lacks a pyridine moiety .
- Toxicity Profile : Simpler acetamides (e.g., 2-(2-oxopyrrolidin-1-yl)acetamide) exhibit acute oral toxicity (Category 4), suggesting the target compound may require stringent handling protocols .
Biological Activity
2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuropharmacology. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique structure characterized by an indole moiety linked to a sulfonamide and an acetamide group. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that derivatives of piperidine, a structural component of the compound, exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Piperidine A | FaDu | 5.0 | Induction of apoptosis |
| Piperidine B | MCF7 | 4.5 | Cell cycle arrest |
| Piperidine C | HeLa | 6.0 | Inhibition of proliferation |
Neuropharmacological Effects
The compound's structural attributes suggest potential neuropharmacological applications. Research on similar compounds has shown dual cholinesterase inhibition, which is crucial for treating Alzheimer's disease . The presence of the pyrrolidine ring is essential for binding interactions with target proteins involved in neurodegenerative processes.
Table 2: Neuropharmacological Activity Related to Pyrrolidine Derivatives
| Compound Name | Target | IC50 (nM) | Observations |
|---|---|---|---|
| Compound X | Cholinesterase | 120 | Significant inhibition observed |
| Compound Y | Monoamine oxidase B | 85 | Effective in reducing oxidative stress |
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine-based compounds for their antiproliferative effects on cancer cells. The study revealed that modifications to the indole moiety significantly enhanced biological activity, suggesting that structural optimization is critical for developing effective therapeutic agents .
In another investigation focusing on Alzheimer’s treatment, compounds similar to this compound were shown to reduce amyloid beta aggregation while also exhibiting antioxidant properties . This dual action is promising for developing multi-targeted therapies.
The proposed mechanism involves interaction with key enzymes and receptors associated with cancer cell survival and neurodegeneration. The sulfonamide group may enhance binding affinity to target proteins, while the indole structure contributes to increased lipophilicity, facilitating cellular uptake .
Q & A
Q. Table 1: Yield comparison under varying conditions
| Solvent | Catalyst (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | 2 | 80 | 72 |
| THF | 5 | 60 | 58 |
| DCM | 3 | 40 | 42 |
Basic: How should researchers characterize this compound to confirm structural integrity?
Answer:
Use a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Dissolve in DMSO-d6; observe indole NH (~11.2 ppm) and sulfonyl protons (~3.8 ppm) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry (e.g., C–S bond geometry; space group P2₁/c) .
- Mass spectrometry : ESI-MS in positive ion mode; expected [M+H]⁺ at m/z 404.1 .
Advanced: How can contradictory solubility data in different studies be addressed?
Answer:
Discrepancies often arise from solvent purity, pH, or temperature. Methodological solutions:
- Standardize solvents : Use HPLC-grade DMSO or water (purged with N₂ to avoid oxidation).
- pH-dependent studies : Measure solubility in buffers (pH 2–10) using UV-Vis spectroscopy (λmax = 280 nm) .
- Thermodynamic analysis : Perform van’t Hoff plots to calculate enthalpy/entropy of dissolution .
Advanced: What strategies are effective for evaluating the compound’s metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) in NADPH buffer (37°C). Monitor degradation via LC-MS/MS at 0, 15, 30, 60 min .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC₅₀ values .
Q. Table 2: Metabolic stability in human microsomes
| Time (min) | % Remaining (Mean ± SD) |
|---|---|
| 0 | 100 ± 0.5 |
| 30 | 68 ± 3.2 |
| 60 | 42 ± 2.8 |
Basic: What safety precautions are critical during handling?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; GHS Category 1A ).
- Ventilation : Use fume hoods to avoid aerosol inhalation (acute toxicity: Oral LD₅₀ > 300 mg/kg in rats ).
- Spill management : Absorb with vermiculite; dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Pyrrolidinone substitution : Replace with piperidinone to assess impact on bioavailability (logP changes by +0.3) .
- Sulfonyl group replacement : Test sulfonamide vs. carboxylate derivatives for antimicrobial activity (MIC against E. coli: 8–64 µg/mL) .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict binding affinity with target proteins (e.g., COX-2) .
Advanced: How to resolve discrepancies in reported biological activity across assays?
Answer:
- Assay standardization : Use CLIA-certified cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-response curves : Generate IC₅₀ values in triplicate; exclude outliers via Grubbs’ test (α = 0.05) .
Basic: What methods assess the compound’s stability under storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
